N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride
Overview
Description
N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides This compound is characterized by the presence of a 3-chlorophenyl group attached to a 2-oxopropanehydrazonoyl chloride moiety
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming substituted hydrazonoyl derivatives.
Condensation: It can participate in condensation reactions with carbonyl compounds, leading to the formation of various heterocyclic compounds.
Scientific Research Applications
N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable adducts. The pathways involved in its reactivity include nucleophilic addition, electrophilic substitution, and condensation reactions .
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride can be compared with other similar compounds such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound also contains a 3-chlorophenyl group and is used in similar synthetic applications.
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Another compound with a 3-chlorophenyl group, used in the synthesis of ibuprofen derivatives.
Organochlorine compounds: These compounds contain chlorine atoms and exhibit similar reactivity patterns, making them useful in various chemical syntheses.
Properties
IUPAC Name |
(1Z)-N-(3-chlorophenyl)-2-oxopropanehydrazonoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-3-7(10)5-8/h2-5,12H,1H3/b13-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQRXNVIADUUCG-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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